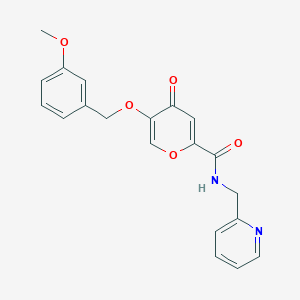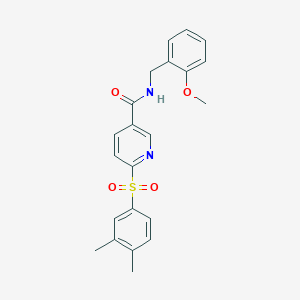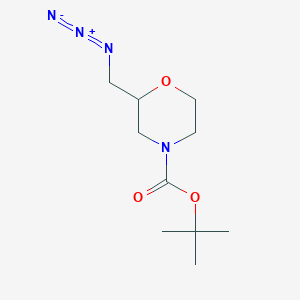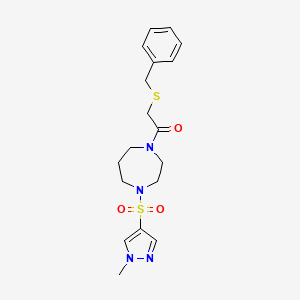
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MBP, and it has shown promise in a variety of research applications. In
Mécanisme D'action
The mechanism of action of MBP is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, MBP may act by modulating the activity of certain signaling pathways involved in cell signaling and communication.
Biochemical and Physiological Effects:
MBP has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. These effects include inhibition of cell growth and proliferation, modulation of signaling pathways involved in cell communication, and improvement of cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MBP has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to inhibit the growth of cancer cells in vitro. However, there are also limitations to the use of MBP in lab experiments, including its relatively high cost and the need for specialized equipment and techniques for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on MBP. One such direction is the further exploration of its potential use in the treatment of Alzheimer's disease, including studies in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of MBP and its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, there is potential for the development of new synthetic compounds based on the structure of MBP that may have improved efficacy and fewer limitations for use in scientific research.
Méthodes De Synthèse
The synthesis of MBP involves a multi-step process that has been detailed in several scientific publications. One such publication describes the synthesis of MBP using a combination of organic chemistry techniques, including esterification, amidation, and cyclization reactions. The final product is a white powder that is soluble in organic solvents and has a melting point of approximately 240-242°C.
Applications De Recherche Scientifique
MBP has been studied for its potential use in a variety of scientific research applications. One such application is in the field of cancer research, where MBP has been shown to inhibit the growth of cancer cells in vitro. Additionally, MBP has been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-7-4-5-14(9-16)12-26-19-13-27-18(10-17(19)23)20(24)22-11-15-6-2-3-8-21-15/h2-10,13H,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKQGKUCNUUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~6~-(4-ethoxyphenyl)-N~6~-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2790717.png)



![3H-Imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2790722.png)

![2-{[2-(Methylamino)quinolin-8-yl]oxy}quinolin-8-ol](/img/structure/B2790726.png)
![4-phenyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2790727.png)
![Benzyl 4-[(1-cyano-2-hydroxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2790728.png)

